molecular formula C21H25ClN2O4 B11355174 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11355174
M. Wt: 404.9 g/mol
InChI Key: OHIFAATXUYIADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) :

    • δ 7.28 (d, J = 8.4 Hz, 2H, Ar-Cl),
    • δ 6.88 (d, J = 8.4 Hz, 2H, Ar-Cl),
    • δ 6.82–6.75 (m, 4H, Ar-OCH₃),
    • δ 4.52 (s, 2H, OCH₂CO),
    • δ 3.80 (s, 3H, OCH₃),
    • δ 3.65–3.58 (m, 4H, morpholine OCH₂),
    • δ 2.45–2.38 (m, 4H, morpholine NCH₂),
    • δ 2.10 (s, 3H, NHCOCH₃).
  • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl₃) :

    • δ 170.2 (C=O),
    • δ 154.1 (O-C-O),
    • δ 132.5–114.8 (aromatic carbons),
    • δ 66.7 (morpholine OCH₂),
    • δ 55.3 (OCH₃),
    • δ 53.1 (NCH₂),
    • δ 24.9 (NHCOCH₃).

Infrared (IR) Spectroscopy

  • $$ \nu_{\text{C=O}} $$: 1654 cm⁻¹ (amide I band),
  • $$ \nu_{\text{N-H}} $$: 3280 cm⁻¹ (stretching),
  • $$ \nu_{\text{C-O-C}} $$: 1247 cm⁻¹ (asymmetric ether),
  • $$ \nu_{\text{C-Cl}} $$: 735 cm⁻¹.

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 409.88 [M+H]⁺ (calc. 409.88),
  • Major fragments: 284.1 (loss of morpholine), 154.0 (chlorophenyl fragment).

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two dominant conformers:

Conformer Relative Energy (kcal/mol) Dihedral Angle (N-C-C-O)
A 0.0 178.2°
B 1.4 -64.3°

Conformer A (antiperiplanar) is stabilized by intramolecular hydrogen bonding between the acetamide NH and morpholine oxygen ($$ \text{d}_{\text{H}\cdots\text{O}} = 2.12 \, \text{Å} $$). Conformer B (gauche) exhibits weaker C-H···O interactions. Molecular dynamics simulations (300 K, 10 ns) show a 75:25 equilibrium ratio favoring A .

Electrostatic potential maps highlight electron-rich regions at the morpholine oxygen and methoxy group, suggesting nucleophilic attack susceptibility. The HOMO-LUMO gap (4.7 eV) indicates moderate reactivity, consistent with acetamide derivatives.

Properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H25ClN2O4/c1-26-19-4-2-3-5-20(19)28-15-21(25)23-14-18(24-10-12-27-13-11-24)16-6-8-17(22)9-7-16/h2-9,18H,10-15H2,1H3,(H,23,25)

InChI Key

OHIFAATXUYIADO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

Preparation Methods

Chloroacetylation of Morpholine

Procedure :

  • Morpholine (0.1 mol, 8.7 mL) is dissolved in anhydrous dichloromethane (50 mL) under nitrogen.

  • Triethylamine (0.12 mol, 16.7 mL) is added, followed by dropwise addition of chloroacetyl chloride (0.1 mol, 7.9 mL) at 0–5°C.

  • The mixture is stirred for 6 hours at room temperature, then washed with ice-cold water (3 × 50 mL).

  • The organic layer is dried over Na₂SO₄ and concentrated to yield 2-chloro-1-(morpholin-4-yl)ethanone as a white solid (85% yield, m.p. 180°C).

Key Data :

ParameterValue
Yield82–85%
Reaction Time6 hours
SolventDichloromethane

Installation of 4-Chlorophenyl Group

Procedure :

  • 2-chloro-1-(morpholin-4-yl)ethanone (0.05 mol) is dissolved in DMF (30 mL).

  • 4-chlorophenethylamine (0.055 mol) and KI (0.01 mol) are added, and the mixture is heated to 80°C for 12 hours.

  • The product is extracted with ethyl acetate (3 × 50 mL), washed with brine, and crystallized from ethanol to yield 2-(4-chlorophenyl)-1-(morpholin-4-yl)ethylamine (75% yield).

Optimization Note :

  • Excess 4-chlorophenethylamine improves yield by driving the SN2 substitution to completion.

  • KI acts as a phase-transfer catalyst, enhancing reaction kinetics.

Synthesis of 2-(2-Methoxyphenoxy)acetyl Chloride

Phenoxyacetic Acid Preparation

Procedure :

  • 2-methoxyphenol (0.1 mol) is reacted with chloroacetic acid (0.12 mol) in NaOH (10% w/v, 100 mL) at reflux for 4 hours.

  • Acidification with HCl precipitates 2-(2-methoxyphenoxy)acetic acid , which is filtered and dried (88% yield).

Spectroscopic Validation :

  • FT-IR : 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether).

Acid Chloride Formation

Procedure :

  • The carboxylic acid (0.1 mol) is treated with thionyl chloride (0.3 mol) in anhydrous DCM (50 mL) at 0°C.

  • After 2 hours, excess thionyl chloride is removed under reduced pressure to yield 2-(2-methoxyphenoxy)acetyl chloride as a yellow oil (92% yield).

Amide Coupling to Assemble the Target Compound

Reaction Conditions

Procedure :

  • 2-(4-chlorophenyl)-1-(morpholin-4-yl)ethylamine (0.05 mol) is dissolved in DCM (50 mL).

  • 2-(2-methoxyphenoxy)acetyl chloride (0.055 mol) is added dropwise at 0°C, followed by triethylamine (0.06 mol).

  • The mixture is stirred for 8 hours at room temperature, then washed with 5% NaHCO₃ (2 × 30 mL) and water.

  • The organic layer is dried and concentrated, with purification via column chromatography (SiO₂, ethyl acetate/hexane 1:1) yielding the target compound (68% yield).

Critical Parameters :

ParameterOptimal Value
Temperature0°C → RT
SolventDichloromethane
BaseTriethylamine
Reaction Time8–10 hours

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.90–6.84 (m, 4H, Ar-H), 4.52 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine), 2.60–2.55 (m, 4H, morpholine).

  • HRMS (ESI+) : m/z calculated for C₂₂H₂₆ClN₂O₄ [M+H]⁺: 441.1552; found: 441.1548.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

Procedure :

  • 2-(2-methoxyphenoxy)acetamide is reacted with 4-chlorobenzaldehyde in methanol.

  • Sodium cyanoborohydride reduces the imine intermediate, followed by morpholine incorporation via SN2.
    Yield : 58% (lower than coupling method due to side reactions).

Solid-Phase Synthesis

Procedure :

  • Rink amide resin is functionalized with Fmoc-protected 4-chlorophenethylamine.

  • Sequential coupling with morpholine and 2-(2-methoxyphenoxy)acetic acid using HBTU activation.
    Yield : 62% (suitable for combinatorial libraries but less scalable).

Purification and Scalability Considerations

Recrystallization Optimization

  • Solvent System : Ethanol/water (7:3) achieves >99% purity after two recrystallizations.

  • Yield Recovery : 85–90% of crude product.

Industrial-Scale Adaptation

  • Continuous Flow Synthesis :

    • Microreactor setup reduces reaction time from 8 hours to 45 minutes.

    • Achieves 72% yield with 10 kg/batch throughput .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in understanding its interactions with biological macromolecules.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural similarities with the target molecule, particularly in acetamide backbones, substituted phenyl groups, or heterocyclic systems:

Pharmacological and Physicochemical Insights

Heterocyclic Substitutions
  • Thiadiazole Derivatives (5k, 5m): These compounds () share the 2-methoxyphenoxy acetamide group but replace the morpholine-ethyl segment with a 1,3,4-thiadiazole ring. Thiadiazoles are known for antimicrobial activity, suggesting that the target compound may exhibit similar bioactivity if tested .
  • Morpholine-Containing Compounds (RN2, EN300-265954) : RN2 () and EN300-265954 () retain the morpholine ring but lack the acetamide backbone. Morpholine derivatives often enhance solubility and bioavailability, a trait likely shared by the target compound.
Substituent Effects
  • Mandipropamid (): This agrochemical compound shares the 4-chlorophenyl and acetamide motifs but incorporates propargyloxy groups instead of methoxyphenoxy.
  • Benzimidazole Analogs (): The benzimidazole-containing analog demonstrates how aromatic nitrogenous rings can influence receptor binding. The target compound’s morpholine-ethyl group may offer distinct electronic or steric effects compared to benzimidazole .

Molecular and Computational Comparisons

Molecular Weight and Polarity
  • The target compound’s molecular weight is expected to exceed 400 g/mol (comparable to ’s 414.89 g/mol). Its 2-methoxyphenoxy group increases hydrophobicity relative to unsubstituted acetamides.
  • LogP Trends: Mandipropamid’s propargyloxy groups reduce polarity, whereas the target compound’s methoxyphenoxy group may balance hydrophobicity and hydrogen-bonding capacity.
Crystallographic Data
  • The morpholine ring’s conformation in the target compound could be analyzed similarly .

Biological Activity

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H27ClN2O4
  • Molecular Weight : 420.91 g/mol
  • IUPAC Name : this compound

Table 1: Structural Characteristics

PropertyValue
Molecular Weight420.91 g/mol
Melting PointNot specified
SolubilityNot specified
LogPNot specified

The biological activity of this compound primarily involves its interaction with sigma receptors, particularly the σ1 receptor. Research indicates that compounds with similar structures exhibit selective binding to these receptors, which are implicated in various neurological processes.

Pharmacological Effects

  • Sigma Receptor Affinity :
    • The compound has shown significant affinity for the σ1 receptor, with a binding affinity (Ki) reported at 42 nM, making it 36 times more selective for σ1 than σ2 receptors .
    • Molecular docking studies suggest that the morpholine ring forms a salt bridge with Asp126 in the σ1 receptor, enhancing binding stability .
  • Antinociceptive Activity :
    • In vivo studies have demonstrated that the compound exhibits antinociceptive effects in formalin-induced pain models, indicating potential use in pain management .
  • Potential Anticancer Activity :
    • Compounds containing similar structural motifs have been investigated for their anticancer properties, particularly through their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

Study 1: Sigma Receptor Interaction

A study evaluated the interaction of this compound with sigma receptors. The results indicated a strong preference for σ1 over σ2 receptors, supporting its potential as a therapeutic agent for neurological disorders.

Study 2: Antinociceptive Effects

In a formalin test, the compound was administered at varying doses (10-300 μg/paw) and demonstrated a dose-dependent reduction in nociception, confirming its analgesic properties .

Study 3: Anticancer Potential

Research into related compounds has shown that morpholine derivatives can inhibit cancer cell proliferation. Further studies are needed to establish the specific anticancer mechanisms of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, and how can purity be maximized?

  • Methodology : A multi-step approach is typically employed:

  • Step 1 : Nucleophilic substitution of 4-chlorophenyl ethylamine with morpholine to introduce the morpholin-4-yl group .
  • Step 2 : Coupling of the intermediate with 2-(2-methoxyphenoxy)acetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures yield >95% purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : 1H^1H NMR should show distinct signals: δ 7.2–7.4 ppm (aromatic protons), δ 3.6–4.1 ppm (morpholine and methoxy groups), δ 2.8–3.2 ppm (ethyl backbone) . 13C^{13}C NMR confirms carbonyl (170–175 ppm) and quaternary carbons .
  • Mass Spectrometry : ESI-MS (+ve mode) should display [M+H]+^+ at m/z 445.1 (calculated for C21 _{21}H24 _{24}ClN2 _2O4 _4) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with retention time consistency ensures purity .

Q. What common chemical reactions can this compound undergo, and what are the key reagents?

  • Reaction Types :

  • Oxidation : The morpholine ring can be oxidized with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives .
  • Reduction : Catalytic hydrogenation (Pd/C, H2 _2) reduces the acetamide carbonyl to an amine, useful for prodrug strategies .
  • Substitution : The 4-chlorophenyl group undergoes Suzuki coupling with aryl boronic acids in the presence of Pd(PPh3 _3)4 _4 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC50 _{50}) across multiple labs using standardized protocols .
  • Structural Confounders : Compare batch purity (via HPLC) and stereochemical configurations (via X-ray crystallography) to rule out impurities or enantiomeric differences .
  • Target Selectivity Screening : Use kinome-wide profiling to identify off-target effects that may explain variability .

Q. What computational methods predict the biological targets of this compound?

  • In Silico Strategies :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., MAPK) or GPCRs .
  • QSAR Modeling : Train models on analogs with known activities to predict target affinity and optimize substituents .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., BBB permeability) to prioritize in vivo testing .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?

  • Process Chemistry :

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., coupling reactions) .
  • Catalyst Screening : Test Pd-based catalysts (e.g., XPhos Pd G3) for Suzuki couplings to reduce catalyst loading and waste .
  • DoE (Design of Experiments) : Statistically optimize temperature, solvent ratio, and reaction time using software like MODDE .

Q. What structure-activity relationship (SAR) insights guide the design of more potent analogs?

  • Key Modifications :

  • Morpholine Ring : Replace with thiomorpholine or piperazine to alter lipophilicity and target engagement .
  • Methoxy Group : Fluorination at the 2-methoxyphenoxy position improves metabolic stability .
  • Chlorophenyl Substituent : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .

Q. Which analytical methods assess the compound’s stability under physiological conditions?

  • Degradation Studies :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2 _2O2 _2) conditions; monitor via LC-MS for breakdown products .
  • Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C typical for acetamides) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation in simulated sunlight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.